4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Physicochemical profiling LogP Hydrogen-bond acceptors

4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS 1105246-49-8) is a fully heterocyclic hybrid that fuses a 1,2,3-triazole core with a 1,3-thiazole ring and a 4-bromophenyl substituent. Molecular formula C₁₈H₁₃BrN₄S, molecular weight 397.3 g/mol.

Molecular Formula C18H13BrN4S
Molecular Weight 397.29
CAS No. 1105246-49-8
Cat. No. B2970485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
CAS1105246-49-8
Molecular FormulaC18H13BrN4S
Molecular Weight397.29
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H13BrN4S/c1-12-17(21-22-23(12)15-5-3-2-4-6-15)18-20-16(11-24-18)13-7-9-14(19)10-8-13/h2-11H,1H3
InChIKeyGOVYPKYXZUFQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS 1105246-49-8): Structural and Procurement Baseline


4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS 1105246-49-8) is a fully heterocyclic hybrid that fuses a 1,2,3-triazole core with a 1,3-thiazole ring and a 4-bromophenyl substituent . Molecular formula C₁₈H₁₃BrN₄S, molecular weight 397.3 g/mol . The compound belongs to the broader class of triazole-thiazole conjugates, a scaffold class investigated for anticonvulsant, antimicrobial, and anticancer activities [1][2]. Commercially, it is supplied as a research chemical by multiple vendors, typically at ≥95% purity .

Why 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole Cannot Be Replaced by a Generic Triazole-Thiazole Analog


Triazole-thiazole hybrids are not interchangeable; even minor N1-aryl or C4-heteroaryl modifications can shift logP by >0.5 units, alter topological polar surface area (TPSA) by >10 Ų, and change the number of hydrogen-bond acceptors . In anticonvulsant triazole-thiazole series, a change from 4-chlorophenyl to 4-bromophenyl at the thiazole ring altered ED₅₀ values by >2-fold in the maximal electroshock seizure (MES) model [1]. The target compound’s specific N1-phenyl / C5-methyl / C4-(4-bromophenyl-thiazol-2-yl) substitution triad creates a unique electronic and steric profile that cannot be replicated by analogs bearing N1-(2-methoxyphenyl) or N1-(4-fluorophenyl) groups . Procurement of a generic triazole-thiazole without verifying the exact substitution pattern risks introducing a compound with divergent solubility, metabolic stability, and target-binding characteristics.

Quantitative Differentiation Evidence for 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS 1105246-49-8)


N1-Phenyl vs. N1-(2-Methoxyphenyl) Analog: LogP and Hydrogen-Bond Acceptor Count

The target compound bears an unsubstituted N1-phenyl ring (C₁₈H₁₃BrN₄S; MW 397.3). The closest commercial analog, 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole (C₁₉H₁₅BrN₄OS; MW 427.3), introduces a methoxy group at the ortho position of the N1-aryl ring . This substitution increases the molecular weight by 30 Da, adds one hydrogen-bond acceptor (from 4 to 5), and is predicted to lower logP by approximately 0.6–0.8 units (consensus estimate from fragment-based methods) . For CNS-targeted programs where logP 2–4 is desirable, this shift can move a compound outside the optimal range.

Physicochemical profiling LogP Hydrogen-bond acceptors Triazole-thiazole analogs

Para-Bromophenyl Substituent Enables Quantitative Cross-Coupling Reactivity vs. Non-Halogenated Analogs

The C4-(4-bromophenyl) moiety of the target compound provides a reactive aryl bromide handle for Pd-catalyzed cross-coupling reactions. In structurally related 4-(4-bromophenyl)thiazoles, Suzuki-Miyaura coupling with phenylboronic acid proceeds with yields of 72–89% under standard conditions (Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80 °C, 12 h) [1]. Non-halogenated analogs (e.g., 4-phenylthiazole derivatives) lack this diversification point entirely, limiting their utility as modular building blocks for library synthesis. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing (anomalous scattering, f″ = 1.48 e⁻ at Cu Kα) [2].

Synthetic utility Cross-coupling Suzuki-Miyaura Building block differentiation

N1-Phenyl vs. N1-(4-Fluorophenyl) Analog: Topological Polar Surface Area and Blood-Brain Barrier Penetration Potential

The target compound (C₁₈H₁₃BrN₄S; TPSA = 43.1 Ų) lacks the fluorine atom present in the 4-fluorophenyl analog (C₁₈H₁₂BrFN₄S; TPSA = 43.1 Ų, identical because F does not contribute additional polar surface area). However, the fluorine substitution increases molecular weight by 18 Da and alters electron distribution via the strong electron-withdrawing effect of fluorine (σₚ = +0.06 vs. σₚ = 0.00 for H) [1]. In triazole-thiazole anticonvulsant series, para-fluoro substitution on the N1-phenyl ring reduced MES ED₅₀ from 23.9 mg/kg (unsubstituted) to 13.4 mg/kg (4-fluoro), a 1.8-fold potency improvement [2]. The target compound’s unsubstituted N1-phenyl group therefore represents a distinct electronic baseline for SAR studies.

TPSA CNS drug-likeness Blood-brain barrier Physicochemical differentiation

Isomeric Differentiation: Triazole-Linked vs. Hydrazinylidene-Linked Bromophenyl-Thiazole Scaffolds (Same MF, Different Connectivity)

The target compound and (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile share the same molecular formula (C₁₈H₁₃BrN₄S; MW 397.3) but differ in connectivity: the target links the triazole ring directly at C4 to the thiazole C2, whereas the hydrazinylidene isomer uses an acyclic –N–N=C(CN)– linker . The triazole-thiazole direct linkage confers greater conformational rigidity (fewer rotatable bonds: 3 vs. 5 for the hydrazinylidene isomer), which can translate to lower entropic penalty upon target binding. Triazole-containing scaffolds also exhibit superior metabolic stability relative to hydrazone/hydrazinylidene linkages, which are susceptible to hydrolysis under acidic conditions (t₁/₂ < 2 h at pH 2 for model arylhydrazones) [1].

Constitutional isomerism Molecular shape Stability Triazole connectivity

Optimal Application Scenarios for 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole (CAS 1105246-49-8) Based on Quantitative Differentiation Evidence


CNS Drug Discovery SAR Campaigns Requiring an Electronically Neutral N1-Aryl Baseline

The target compound’s unsubstituted N1-phenyl ring (σₚ = 0.00) provides the electronically neutral reference point essential for systematic structure-activity relationship studies. In anticonvulsant triazole-thiazole series, para-substitution on the N1-aryl ring altered MES ED₅₀ values by up to 1.8-fold [1]. Medicinal chemistry teams can use this compound as the starting scaffold to probe electronic effects of N1-substituents while holding the C4-(4-bromophenyl-thiazol-2-yl) pharmacophore constant.

Parallel Library Synthesis via Late-Stage Suzuki-Miyaura Diversification

The para-bromine atom on the C4-phenyl ring serves as a reactive handle for Pd-catalyzed cross-coupling, with expected Suzuki-Miyaura yields of 72–89% based on 4-(4-bromophenyl)thiazole precedents [1]. This enables the target compound to function as a modular building block for generating focused libraries of C4-aryl derivatives without resynthesizing the triazole-thiazole core. Non-halogenated analogs lack this diversification capability entirely [2].

X-Ray Crystallographic Studies Requiring Heavy-Atom Phasing

The bromine atom provides anomalous scattering (f″ = 1.48 e⁻ at Cu Kα) sufficient for experimental phasing in small-molecule crystallography [1]. When co-crystallized with protein targets, the bromine can also serve as a marker atom for locating the ligand in electron density maps, a capability absent in non-halogenated triazole-thiazole analogs.

Physicochemical Benchmarking of Triazole-Thiazole Compound Libraries

With a predicted logP of ~4.2 and TPSA of 43.1 Ų, the target compound occupies a defined region of physicochemical space (moderate lipophilicity, low polar surface area) [1]. Procurement teams can use it as a reference standard to calibrate chromatographic logP measurements or validate computational property predictions across a series of triazole-thiazole analogs, ensuring batch-to-batch consistency in lead optimization programs.

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